molecular formula C21H16ClN3O2 B7460743 N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide

Cat. No. B7460743
M. Wt: 377.8 g/mol
InChI Key: XZMPBATYAXMSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide, also known as BIBX1382BS, is a compound that has gained attention in scientific research due to its potential applications in cancer treatment.

Mechanism of Action

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to decreased cell proliferation and increased apoptosis, ultimately resulting in decreased tumor growth.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to decrease tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide in lab experiments is its specificity for EGFR, which allows for targeted inhibition of this receptor. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that can compensate for EGFR inhibition.

Future Directions

There are several potential future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide in combination with immunotherapy, as EGFR inhibition may enhance the immune response to cancer cells. Additionally, further studies are needed to determine the optimal dosing and administration schedule of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide in clinical trials.

Synthesis Methods

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide is synthesized through a multi-step process that involves the reaction of 2-methoxyphenylamine with 2-nitrobenzaldehyde to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-chloro-3-nitrobenzoic acid to form the final product, N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to decreased cell proliferation and increased apoptosis, making it a promising target for cancer therapy.

properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c1-27-19-10-9-13(20-23-16-7-2-3-8-17(16)24-20)12-18(19)25-21(26)14-5-4-6-15(22)11-14/h2-12H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMPBATYAXMSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.